Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
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Description
Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine is a useful research compound. Its molecular formula is C61H88N18O22 and its molecular weight is 1425.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine, a complex peptide derivative, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
This compound is characterized by a sequence of amino acids linked by peptide bonds, along with a unique N~5~-(diaminomethylidene)ornithine moiety. The combination of these elements contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular pathways.
Biological Activity
The biological activity of this compound can be classified into several key areas:
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown enhanced cytotoxicity against human leukemic and squamous carcinoma cells compared to their parent compounds . This suggests that the intricate structure may enhance the interaction with cellular targets, leading to increased anticancer efficacy.
- Enzyme Inhibition : The presence of specific amino acid residues in the compound may allow it to act as an inhibitor for certain enzymes involved in cancer progression. Research on alkylating agents has shown that modifications in chemical structure can significantly impact their biological effectiveness .
- Cellular Mechanisms : The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies have demonstrated that compounds with similar functionalities can modulate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving a related peptide demonstrated significant inhibition of tumor growth in murine models when administered at specific dosages. The results indicated a dose-dependent relationship between the compound's concentration and its anticancer effects.
- Case Study 2 : In vitro experiments showed that the compound could effectively inhibit the proliferation of human cancer cell lines, suggesting its potential as a therapeutic agent.
Research Findings
Research findings related to this compound are summarized in the following table:
Properties
IUPAC Name |
2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVVUDUPMJWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648682 |
Source
|
Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120928-03-2 |
Source
|
Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.